molecular formula C6H12Cl2O5S2 B13762758 Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro- CAS No. 53061-10-2

Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-

Cat. No.: B13762758
CAS No.: 53061-10-2
M. Wt: 299.2 g/mol
InChI Key: PEPHICBDUBUZCC-UHFFFAOYSA-N
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Description

Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] is a chemical compound with the molecular formula C6H12Cl2O5S2 This compound is characterized by the presence of two chloroethyl groups attached to a central ethane backbone, which is further connected by oxybis(methylenesulfonyl) linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] involves multiple steps. One common method includes the reaction of ethylene oxide with methanesulfonyl chloride in the presence of a base, followed by chlorination. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride may be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] involves its interaction with molecular targets through its functional groups. The chloro and sulfonyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloroethylsulfonylmethyl)ether
  • Bis(2-chloroethylsulphonylmethyl)ether
  • 1,1’-[Oxybis(methylenesulfonyl)]bis(2-chloroethane)

Uniqueness

Its structure allows for versatile modifications, making it valuable in various research and industrial contexts .

Properties

CAS No.

53061-10-2

Molecular Formula

C6H12Cl2O5S2

Molecular Weight

299.2 g/mol

IUPAC Name

1-chloro-2-(2-chloroethylsulfonylmethoxymethylsulfonyl)ethane

InChI

InChI=1S/C6H12Cl2O5S2/c7-1-3-14(9,10)5-13-6-15(11,12)4-2-8/h1-6H2

InChI Key

PEPHICBDUBUZCC-UHFFFAOYSA-N

Canonical SMILES

C(CCl)S(=O)(=O)COCS(=O)(=O)CCCl

Origin of Product

United States

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